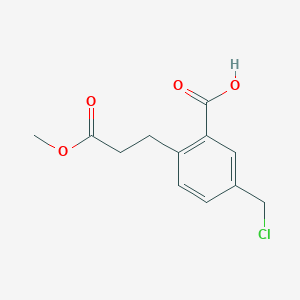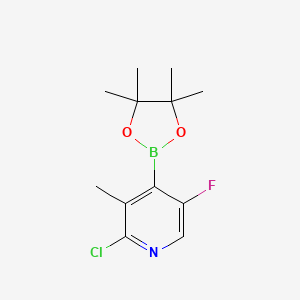![molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7](/img/structure/B13025387.png)
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one is a synthetic organic compound with the molecular formula C16H14F4O3 and a molecular weight of 330.27 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Vorbereitungsmethoden
The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:
Seviteronel: A compound with a similar naphthalene-based structure, used as an inhibitor of cytochrome P450 enzymes.
Naphthalene derivatives: These compounds share the naphthalene core structure and exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1313885-94-7 |
|---|---|
Molekularformel |
C16H14F4O3 |
Molekulargewicht |
330.27 g/mol |
IUPAC-Name |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
FBLAGBKISZSIDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
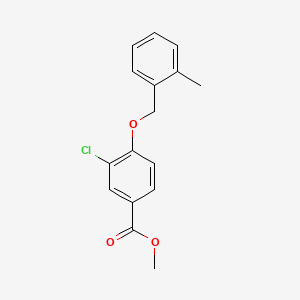

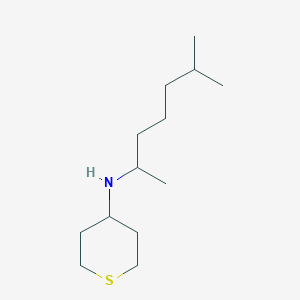
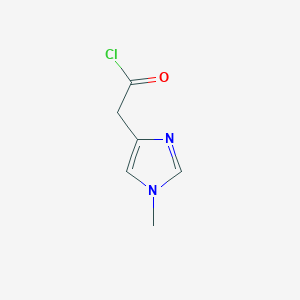


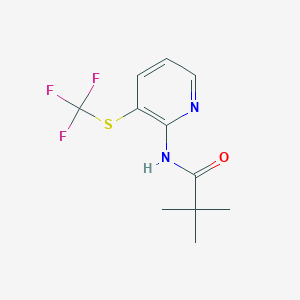
![6-tert-butyl3-ethyl1-methyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B13025374.png)


![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
